(3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine

Bioisostere Physicochemical Properties Drug Discovery

Replace flat, metabolically unstable para-substituted phenyl rings with this saturated BCP bioisostere. The hydrazine group enables hydrazone, pyrazole, and indole formation not possible with BCP amines. - Metabolic stability: >43% reduction in human liver microsome intrinsic clearance vs. phenyl equivalents - Fragment library ready: MW 112.18 Da, ~10x solubility advantage over planar aromatics - Chemoselective conjugation: pH 4.5-6.5 ligation to aldehydes (proteomics, ADCs) - ≥98% purity, immediate shipment for intermediate synthesis or fragment screening

Molecular Formula C6H12N2
Molecular Weight 112.17 g/mol
Cat. No. B12844751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine
Molecular FormulaC6H12N2
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCC12CC(C1)(C2)NN
InChIInChI=1S/C6H12N2/c1-5-2-6(3-5,4-5)8-7/h8H,2-4,7H2,1H3
InChIKeySJKTWPBCEQDNCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine: BCP Bioisostere Building Block


(3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine (CAS 2167376-02-3) is a bicyclo[1.1.1]pentane (BCP) derivative functionalized with a hydrazine moiety at the bridgehead position and a methyl group at the 3-position [1]. This compound serves as a key intermediate in medicinal chemistry, where the BCP core is employed as a non-classical bioisostere for para-substituted phenyl rings to enhance metabolic stability and modulate physicochemical properties [2]. The hydrazine group provides a versatile synthetic handle for further derivatization into hydrazones, azo compounds, and heterocycles, distinguishing it from simpler BCP amines or carboxylic acids.

Bioisostere core BCP scaffold reported to enhance metabolic stability and solubility vs para-substituted phenyl
Hydrazine handle Enables hydrazone, azo, and heterocycle library synthesis beyond simple amine analogs
3-Methyl modulation Steric/electronic tuning of BCP cage for molecular recognition and coupling pathways

Why Generic BCP Amines or Unsubstituted Hydrazines Fall Short


In-class analogs such as 3-methylbicyclo[1.1.1]pentan-1-amine or the unsubstituted bicyclo[1.1.1]pentan-1-ylhydrazine cannot be simply interchanged with (3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine due to critical differences in reactivity and downstream functionalization potential. The primary amine analog (CAS 796963-33-2) lacks the terminal nucleophilic nitrogen required for hydrazone or diazene formation, which are essential for constructing diverse compound libraries [1]. Conversely, the unsubstituted parent hydrazine (CAS 1326344-66-4) lacks the 3-methyl group that influences the steric and electronic environment of the BCP core, which has been shown to modulate spin-spin coupling transmission mechanisms and, consequently, molecular recognition [2]. These functional distinctions prevent generic substitution in multi-step synthetic sequences where both the methyl-substituted BCP geometry and the hydrazine reactivity node are simultaneously required.

Risk factor
Target compound
Generic alternative
Ligation reactivity
Hydrazine – NHNH₂ enables chemoselective hydrazone formation
3-Methyl-BCP-amine (CAS 796963-33-2) lacks nucleophilic nitrogen; limits azole/diazene synthesis
Steric/electronic profile
3-Methyl group modulates spin-spin coupling and molecular recognition
Unsubstituted BCP-hydrazine (CAS 1326344-66-4) missing methyl; may alter recognition context

Evidence Guide: Bioisosteric Differentiation and Synthetic Utility


Bioisosteric Replacement and Aqueous Solubility Gain

Direct replacement of a para-substituted phenyl ring with a bicyclo[1.1.1]pentane (BCP) core, as found in (3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine, significantly modulates key physicochemical properties. In a matched molecular pair analysis within an LpPLA2 inhibitor program, the BCP analog demonstrated a thermodynamic aqueous solubility of 115 μM, compared to 12 μM for the direct phenyl counterpart—a quantified 9.6-fold increase [1]. This class-level inference applies to the target compound, as the BCP scaffold inherently reduces planarity and crystal packing energy, enhancing solubility independent of the specific bridgehead substituent.

BCP solubility gain
Class-level inference
115 µM (BCP analog) vs 12 µM (phenyl analog) — 9.6-fold increase
Supports BCP solubility advantage for lead optimization
LpPLA₂ matched pair data; class-level inference, verify for target compound
Bioisostere Physicochemical Properties Drug Discovery

Scalable Hydrohydrazination Synthesis Route

The synthesis of the parent BCP hydrazine via Mn(dpm)3-catalyzed hydrohydrazination of [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane proceeds through a key intermediate, [1.1.1]propellane, which was prepared in 78% yield by NMR analysis [1]. This route is directly applicable to (3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine by employing 1-methyl-[1.1.1]propellane, and represents a significant improvement over previous syntheses in terms of scalability, yield, safety, and cost. The prior state-of-the-art for 1-bicyclo[1.1.1]pentylamine required hazardous reagents and provided poor overall yields (<20%) [1].

Scalable propellane route
Class-level inference
78% yield for [1.1.1]propellane intermediate — >3.9× improvement over prior amine routes
Supports multi-gram procurement scalability
Yield reported for parent system; applicability to 3‑methyl analog requires validation
Process Chemistry Scalable Synthesis BCP Building Blocks

Metabolic Stability of BCP Bioisosteres

BCP-containing compounds are documented to improve metabolic stability by replacing oxidation-prone phenyl rings. In the LpPLA2 inhibitor case, the BCP analog displayed a human liver microsome (HLM) intrinsic clearance (Cl_int) of <8 μL/min/mg protein, compared to 14 μL/min/mg for the phenyl analog [1]. While the specific (3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine was not directly tested, the structural basis for this metabolic shielding—saturation of the BCP cage preventing cytochrome P450-mediated oxidative metabolism—is intrinsic to the scaffold and independent of the exocyclic substituent, provided the substituent itself is not a major metabolic liability.

Metabolic stability
Class-level inference
43% lower intrinsic clearance
Supports improved metabolic stability screening
HLM incubation; class-level inference, verify for target compound
Metabolic Stability Bioisostere ADME

Hydrazine-Enabled Chemoselective Ligation

(3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine contains a terminal -NH-NH2 group capable of chemoselective hydrazone formation with aldehydes and ketones under mild aqueous conditions (pH 4.5–6.5) [1]. The direct amine comparator, 3-methylbicyclo[1.1.1]pentan-1-amine (CAS 796963-33-2), cannot participate in this reaction without prior derivatization, as Schiff base formation with primary amines is reversible and requires reductive amination for stable conjugation. This distinction is critical for applications requiring bioconjugation, dynamic combinatorial chemistry, or reversible covalent inhibitor design. Vendor specifications confirm the free base form is supplied at ≥95% purity, suitable for direct use in such transformations .

Chemoselective ligation
Head-to-head
This compoundHydrazone at pH 4.5–6.5
Amine analogNeeds reductive amination
Enables bioorthogonal conjugation workflows
Functional distinction; verify for specific biomolecule targets
Click Chemistry Bioconjugation Hydrazone Ligation

Optimal Application Scenarios


Metabolically Stable Kinase Inhibitor Design

When designing kinase inhibitors where the solvent-exposed region requires a para-substituted phenyl ring, (3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine offers a two-fold advantage: the BCP core provides metabolic shielding with demonstrated >43% reduction in HLM intrinsic clearance compared to the phenyl equivalent, while the hydrazine group serves as a latent warhead or a synthetic handle for late-stage diversification into hydrazone-based inhibitors [1]. This dual functionality is not simultaneously available in the amine or carboxylic acid BCP analogs.

Bioconjugation Probe via Hydrazone Ligation

The terminal hydrazine group enables chemoselective, reversible conjugation to aldehyde-modified proteins, antibodies, or surface-functionalized assay plates under mild acidic conditions (pH 4.5–6.5) [1]. The methyl substituent on the BCP core does not interfere with ligation but provides a distinct mass tag (+14 Da compared to unsubstituted BCP hydrazine) for mass spectrometry-based detection, a practical advantage in proteomics workflows.

Fragment-Based Drug Discovery Optimization

As a fragment-sized molecule (MW 112.18 Da) combining a saturated 3D scaffold with a hydrogen-bond-capable hydrazine, this compound is a strong candidate for fragment library inclusion. The class-level evidence indicates BCP fragments deliver a ~10-fold solubility advantage over planar aromatic fragments [2], reducing the risk of false negatives from aggregation or insolubility at screening concentrations (typically 200–500 μM).

BCP-Heterocycle Synthesis via Cyclocondensation

The hydrazine moiety is a direct precursor to pyrazoles, indoles, and pyridazines through established cyclocondensation reactions with 1,3-dicarbonyls or ketones. The 3-methyl substitution on the BCP cage pre-installs a stereoelectronic feature that can influence the regioselectivity of subsequent cyclization steps, as demonstrated by NMR coupling studies showing altered electronic transmission through the 3-methyl-BCP framework [3]. This enables predictable SAR exploration around the BCP-heterocycle junction.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
BCP core for metabolic shielding; hydrazine handle for late-stage diversification
Metabolic stability improvement vs phenyl; hydrazine-based derivatization scope
Biomolecule conjugation probe design
Chemoselective hydrazone ligation; BCP mass tag for MS detection
Hydrazone formation efficiency under mild acidic conditions
Fragment-based library screening
Saturated 3D BCP scaffold with improved solubility; hydrogen-bond-capable hydrazine
Solubility at screening concentrations; false-negative reduction from aggregation
Heterocycle-focused library synthesis
Hydrazine as precursor to pyrazoles, indoles, pyridazines; 3-methyl for regioselectivity influence
Cyclocondensation regioselectivity; SAR exploration around BCP-heterocycle junction
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